molecular formula C19H15IN2O2S B12158891 N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B12158891
M. Wt: 462.3 g/mol
InChI Key: HHNZJROPNOMAFI-UHFFFAOYSA-N
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Description

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a phenylethyl group, and a thiophene carboxamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of aniline to produce 4-iodoaniline.

    Coupling with phenylethyl group: The 4-iodoaniline is then coupled with a phenylethyl derivative through an amide bond formation.

    Introduction of the thiophene carboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and have been studied for their biological activities.

    2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide: Similar in structure with an iodophenyl group and studied for its pharmacological properties.

Uniqueness

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H15IN2O2S

Molecular Weight

462.3 g/mol

IUPAC Name

N-[1-(4-iodoanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15IN2O2S/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24)

InChI Key

HHNZJROPNOMAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)I)NC(=O)C3=CC=CS3

Origin of Product

United States

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